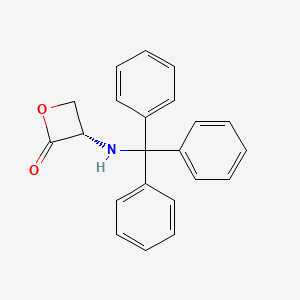

N-Trityl-L-serine lactone

Description

The exact mass of the compound N-Trityl-L-serine lactone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Trityl-L-serine lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trityl-L-serine lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(tritylamino)oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOYUOGPQDPOFV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447452 | |

| Record name | N-Trityl-L-serine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88109-06-2 | |

| Record name | N-Trityl-L-serine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Trityl-L-serine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Trityl-L-serine lactone chemical properties

Technical Guide: N-Trityl-L-Serine -Lactone

Advanced Chiral Synthon for Peptidomimetics and Drug Delivery Systems

Executive Summary

N-Trityl-L-serine lactone (CAS: 88109-06-2) is the four-membered

It serves as a critical "chiral pool" intermediate for two primary applications:

-

Regioselective Ring-Opening: Synthesis of optically pure

-substituted amino acids (non-natural alanines) via nucleophilic attack at the -

Biodegradable Polymers: Monomer for the organocatalytic ring-opening polymerization (OROP) to generate poly(serine ester)s for mRNA and drug delivery.

Critical Distinction: This compound is distinct from N-trityl-aziridine-2-carboxylic acid (often formed under dehydrating conditions) and Triserine trilactone (the 12-membered enterobactin core).

Chemical Identity & Physicochemical Properties[1][4]

| Property | Specification |

| IUPAC Name | (3S)-3-(tritylamino)oxetan-2-one |

| Common Name | N-Trityl-L-serine |

| CAS Number | 88109-06-2 |

| Molecular Formula | C |

| Molecular Weight | 329.40 g/mol |

| Chirality | L-configuration (S-stereocenter at C3) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water (hydrolyzes) |

| Storage | -20°C, under inert atmosphere (Ar/N |

Structural Characterization

The molecule features a strained 2-oxetanone ring fused to a bulky trityl amine.

-

Steric Shielding: The trityl group (

) provides immense steric bulk, protecting the -

Ring Strain: The

-lactone ring is activated toward nucleophiles. The carbonyl carbon is susceptible to "hard" nucleophiles (acyl cleavage), while the

Synthetic Routes & Causality[5]

The synthesis of N-Trityl-L-serine lactone requires careful control to avoid the formation of the thermodynamic isomer, the aziridine (N-trityl-aziridine-2-carboxylate).

Method A: Modified Cyclization (Lactone Dominant)

Unlike Cbz- or Boc-serine, which cyclize readily to lactones under Mitsunobu conditions (DEAD/PPh

-

Precursor: N-Trityl-L-serine (free acid).

-

Activation: Use of specific cyclizing agents that activate the carboxylic acid without enhancing nitrogen nucleophilicity, or via intermediate mixed anhydrides.

-

Conditions: Low temperature (0°C to -78°C) in non-polar solvents (DCM) to suppress aziridine rearrangement.

Method B: Organocatalytic Polymerization Precursor

For polymer applications, the monomer is often isolated from the cyclization of N-trityl-serine using sulfonyl chlorides (e.g., methanesulfonyl chloride) and a weak base, followed by rapid purification to prevent oligomerization.

Technical Note: If the reaction temperature exceeds 0°C during activation, the N-trityl nitrogen can displace the activated hydroxyl group (or carboxylate) to close the 3-membered aziridine ring. Verification via

H-NMR is essential; the lactone-protons appear as distinct doublets of doublets around 4.0–4.5 ppm, whereas aziridine ring protons are significantly upfield ( 1.0–2.5 ppm).

Reactivity Profile & Mechanisms

The utility of N-Trityl-L-serine lactone lies in its dual electrophilic sites. The pathway is dictated by the "Hard-Soft Acid-Base" (HSAB) principle and solvent effects.

Pathway A: Alkyl-Oxygen Cleavage (S 2)

-

Reagent: Soft nucleophiles (Thiols, Azides, Organocuprates, Silylamines).

-

Mechanism: Nucleophile attacks the

-carbon (C4), displacing the carboxylate oxygen. -

Outcome: Inversion of configuration at the

-carbon (if chiral) or retention of the -

Significance: Primary route for synthesizing non-natural amino acids (e.g.,

-azido alanine).

Pathway B: Acyl-Oxygen Cleavage (Addition-Elimination)

-

Reagent: Hard nucleophiles (Alcohols, Amines, Hydroxide).

-

Mechanism: Nucleophile attacks the Carbonyl carbon (C2).

-

Outcome: Ring opening to form Serine esters or amides .

-

Significance: Used in polymerization (OROP) to form poly(serine ester) backbones.

Pathway C: Polymerization (OROP)

-

Catalyst: Thiourea/Base or Zinc alkoxides.

-

Mechanism: Living ring-opening polymerization via acyl cleavage.

-

Product: Poly(N-trityl-L-serine ester), which can be deprotected to cationic poly(L-serine ester) for RNA delivery.

Figure 1: Divergent reactivity pathways of N-Trityl-L-serine lactone controlled by nucleophile hardness.

Experimental Protocol: Ring Opening with Silylamines

Standard protocol for synthesizing

Objective: Regioselective synthesis of diamino acid precursors via alkyl-oxygen cleavage.

-

Preparation: Dissolve N-Trityl-L-serine lactone (1.0 equiv) in anhydrous Acetonitrile (MeCN). Note: DCM alters regioselectivity toward acyl cleavage.

-

Reagent Addition: Add Trimethylsilylamine (TMS-NR

) (1.1 equiv) dropwise at 0°C under Argon. -

Reaction: Stir at Room Temperature for 4–12 hours. Monitor via TLC (disappearance of lactone).

-

Workup: Quench with dilute HCl/MeOH to desilylate.

-

Purification: Flash chromatography.

-

Result: Yields optically pure N-Trityl-

-amino-L-alanine derivatives.

Self-Validating Checkpoint:

-

If the product is a Serine Amide (Acyl cleavage), the

H-NMR will show a hydroxymethyl group ( -

If the product is a

-Amino Alanine (Alkyl cleavage), the

Applications in Drug Development

A. Lipid Nanoparticle (LNP) Alternatives

Poly(serine ester)s derived from this lactone are a new class of biodegradable cationic polymers. Unlike non-biodegradable poly-lysine, these polymers degrade into non-toxic serine metabolites, making them ideal for mRNA delivery vectors with reduced cytotoxicity.

B. Siderophore Mimics

The lactone is a precursor to Enterobactin analogs (Triserine trilactone). By reacting the monomer in a controlled trimerization (often using stannoxane templates), researchers synthesize high-affinity iron chelators for antimicrobial transport or chelation therapy.

References

-

NIH/PubMed : Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization. Available at: [Link]

-

ResearchGate : Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Available at: [Link]

-

Chemical Science : Genomics-driven discovery of chiral triscatechol siderophores. Available at: [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization and their Use for in Vitro and in Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

N-Trityl-L-serine Lactone: A Comprehensive Technical Guide for Researchers

CAS Number: 88109-06-2[1]

Molecular Formula: C₂₂H₁₉NO₂

Molecular Weight: 329.39 g/mol [2]

Introduction

N-Trityl-L-serine lactone is a pivotal building block in synthetic organic chemistry, particularly valued in the field of peptide synthesis and drug development. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical methodologies. The trityl (triphenylmethyl) protecting group offers unique advantages in terms of steric hindrance and mild removal conditions, making this lactone an attractive intermediate for the synthesis of complex peptides and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of N-Trityl-L-serine lactone is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 88109-06-2 | [2][3][4] |

| Molecular Formula | C₂₂H₁₉NO₂ | [2] |

| Molecular Weight | 329.39 | [2] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Melting Point | 179-183 °C | [3] |

| Storage Temperature | 0-8 °C | [3] |

Synthesis of N-Trityl-L-serine Lactone

The synthesis of N-Trityl-L-serine lactone is a two-step process that involves the protection of the amino group of L-serine with a trityl group, followed by the intramolecular cyclization to form the β-lactone ring.

Step 1: Synthesis of N-Trityl-L-serine

The first step is the N-tritylation of L-serine. This reaction is typically carried out by reacting L-serine with trityl chloride in the presence of a base. A general protocol, adapted from the synthesis of other N-trityl amino acids, is provided below.[5]

Diagram of N-Tritylation of L-serine

Sources

An In-Depth Technical Guide to the Structure and Utility of N-Trityl-L-serine lactone

For Researchers, Scientists, and Drug Development Professionals

N-Trityl-L-serine lactone, a cornerstone chiral building block, offers a unique combination of protection and reactivity essential for advanced organic synthesis. This guide provides a comprehensive analysis of its core structure, the causal factors behind its synthesis and reactivity, and its applications in the development of complex molecules.

Core Structural Analysis: A Triad of Functionality

N-Trityl-L-serine lactone, with the chemical formula C₂₂H₁₉NO₂ and a molecular weight of 329.39, is not merely a protected amino acid; it is a highly activated and stereochemically defined intermediate.[1] Its structure can be deconstructed into three key components, each imparting critical properties to the molecule.

-

The L-Serine Backbone: The molecule's foundation is the naturally occurring amino acid L-serine, which provides the inherent chirality. This specific stereoconfiguration, (S), is crucial for its application in asymmetric synthesis, where precise three-dimensional arrangement is paramount for biological activity.

-

The N-Trityl Protecting Group: The bulky triphenylmethyl (trityl) group is attached to the serine nitrogen. Its primary role is to prevent unwanted side reactions at the amine functionality.[1] The significant steric hindrance of the trityl group also influences the molecule's reactivity and can direct the approach of incoming reagents.[2] This group is stable under basic conditions but can be readily removed under mild acidic conditions, making it an ideal protector in multi-step syntheses.[2][3]

-

The β-Lactone Ring: The defining feature is the four-membered oxetan-2-one ring. This strained lactone is the molecule's reactive center. The inherent ring strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the basis for its synthetic utility. The hydrolysis of β-lactones is a good indicator of their electrophilic reactivity.[4][5]

Caption: Deconstruction of N-Trityl-L-serine lactone's key structural components.

Synthesis and Mechanistic Considerations

The preparation of N-Trityl-L-serine lactone from L-serine involves a two-step process: protection of the amine followed by intramolecular cyclization. The choice of reagents and conditions is critical for achieving high yield and purity.

Step 1: N-Tritylation of L-Serine

The initial step is the protection of the amino group of L-serine. This is typically achieved by reacting L-serine with trityl chloride (Tr-Cl) in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the protected product. The bulky nature of the trityl group selectively protects the primary amine.[2]

Step 2: Lactonization (Intramolecular Cyclization)

The formation of the strained β-lactone ring from N-Trityl-L-serine is the most critical step. A common and effective method is the Mitsunobu reaction.

-

Mechanism: N-Trityl-L-serine is treated with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD react to form a phosphonium salt, which then activates the hydroxyl group of the serine derivative. This activation facilitates an intramolecular SN2 reaction by the carboxylate, leading to ring closure and formation of the β-lactone with inversion of stereochemistry at the carbinol carbon.

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

N-Protection: Dissolve L-serine in a suitable solvent (e.g., a mixture of dichloromethane and methanol). Add triethylamine (2.2 eq.). Cool the solution to 0°C and slowly add a solution of trityl chloride (1.1 eq.) in dichloromethane. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until completion. Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude N-Trityl-L-serine.

-

Lactonization: Dissolve the crude N-Trityl-L-serine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (N₂ or Ar). Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Maintain the temperature at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 8-12 hours.

-

Purification: Quench the reaction with water. Extract the product with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Trityl-L-serine lactone as a white powder.[1]

Caption: A streamlined workflow for the synthesis of N-Trityl-L-serine lactone.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-Trityl-L-serine lactone.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉NO₂ | [1] |

| Molecular Weight | 329.39 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 179-183 °C | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Storage | 0-8 °C | [1] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm). The protons on the lactone ring will appear as a distinct set of multiplets in the upfield region.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the lactone at a downfield chemical shift (around 170 ppm). The numerous signals in the aromatic region correspond to the trityl group carbons.

-

IR Spectroscopy: A key diagnostic peak will be the strong absorbance of the carbonyl (C=O) stretch of the β-lactone ring. Due to ring strain, this peak appears at a higher frequency (typically 1820-1850 cm⁻¹) compared to less strained esters or larger lactones.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule. Common adducts observed include [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[6]

Applications in Drug Development and Research

The synthetic value of N-Trityl-L-serine lactone lies in the predictable reactivity of its β-lactone ring. It serves as a potent electrophile for the introduction of β-amino acid moieties.

Nucleophilic Ring-Opening

The primary mode of reactivity involves nucleophilic attack at the β-carbon (C4) or the carbonyl carbon (C2) of the lactone ring.[7] This reaction opens the strained ring to generate a variety of β-substituted-α-amino acids, which are valuable components of peptidomimetics and other biologically active molecules.

-

Mechanism: A wide range of nucleophiles (e.g., amines, alcohols, thiols, organocuprates) can be used to open the lactone. This process allows for the stereospecific installation of diverse functional groups, making it a powerful tool in constructing complex molecular architectures.

This reactivity makes the compound a valuable asset in several research areas:

-

Peptide Synthesis: It serves as a protected amino acid for building complex peptides.[1]

-

Drug Development: It plays a crucial role in creating pharmaceuticals that require specific stereochemistry for optimal biological activity.[1]

-

Bioconjugation: The molecule is used to attach biomolecules to other surfaces or molecules.[1]

-

Neuroscience Research: It is valuable in studying neurotransmitter systems by modifying serine residues in proteins.[1]

Caption: General reaction scheme for the utility of N-Trityl-L-serine lactone.

References

-

Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. National Center for Biotechnology Information. [Link]

-

Synthesis of Lactones and Other Heterocycles. PubMed. [Link]

- Synthetic method of L-serine methyl ester hydrochloride.

-

Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]

-

Lactone synthesis. Organic Chemistry Portal. [Link]

-

Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry. [Link]

-

N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'. Physical Chemistry Laboratory Server. [Link]

-

b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. LOCKSS. [Link]

-

Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone under catalysis of ZnEt2. ResearchGate. [Link]

-

Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]

-

Reactivity of lactones and GHB formation. PubMed. [Link]

-

Application of the Trityl Group in Peptide Chemistry. Radboud University. [Link]

-

Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. PubMed. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

(PDF) Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. ResearchGate. [Link]

-

N-trityl-l-serine lactone (C22H19NO2). PubChemLite. [Link]

-

Cas 88109-07-3,tris(N-trityl-L-serine) trilactone. lookchem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - N-trityl-l-serine lactone (C22H19NO2) [pubchemlite.lcsb.uni.lu]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

N-Trityl-L-serine Lactone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-Trityl-L-serine lactone, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and provide a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this guide will elucidate the mechanistic role of the trityl protecting group and the utility of the β-lactone moiety in advanced chemical syntheses. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule in their work.

Introduction: The Significance of N-Trityl-L-serine Lactone in Modern Synthesis

L-serine, a non-essential amino acid, plays a crucial role in a multitude of biological processes.[1] Its chemical structure, featuring both a primary alcohol and a carboxylic acid, makes it a valuable and versatile starting material for the synthesis of more complex molecules. However, the presence of multiple reactive functional groups necessitates the use of protecting group strategies to achieve selective chemical transformations.

N-Trityl-L-serine lactone emerges as a strategically important derivative of L-serine. The bulky trityl (triphenylmethyl) group provides robust protection for the amine functionality, preventing its participation in undesired side reactions during peptide synthesis and other chemical modifications.[2][3] The formation of the β-lactone ring introduces conformational rigidity and a reactive electrophilic site, enabling unique synthetic applications. This guide will serve as a comprehensive resource for understanding and harnessing the chemical potential of N-Trityl-L-serine lactone.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in research and development. This section details the key characteristics of N-Trityl-L-serine lactone.

Core Molecular Data

The fundamental properties of N-Trityl-L-serine lactone are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 329.39 g/mol | [2][4] |

| Molecular Formula | C₂₂H₁₉NO₂ | [2][4] |

| CAS Number | 88109-06-2 | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 179-183 °C | [2] |

| Purity (typical) | ≥98% (HPLC) | [2] |

| Synonym | (S)-3-(Tritylamino)-2-oxetanone | [4] |

Spectroscopic Data (Predicted and Representative)

While specific spectra can vary slightly based on the solvent and instrument used, the following provides an expected profile for N-Trityl-L-serine lactone.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the trityl group's aromatic protons, typically in the range of 7.2-7.5 ppm. The protons on the β-lactone ring would appear as a distinct set of signals, with the methine proton adjacent to the nitrogen appearing at a different chemical shift than the methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the carbonyl carbon of the lactone, the carbons of the trityl group's phenyl rings, the quaternary carbon of the trityl group, and the carbons of the serine backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the β-lactone ring, typically found at a higher wavenumber (around 1820-1850 cm⁻¹) than that of a less strained ester or carboxylic acid. Other key peaks will include N-H stretching and aromatic C-H stretching vibrations.

Synthesis of N-Trityl-L-serine Lactone: A Step-by-Step Protocol

The synthesis of N-Trityl-L-serine lactone can be achieved from L-serine through a two-step process involving the protection of the amine group followed by the cyclization to form the β-lactone. The following protocol is a representative method based on established procedures for the synthesis of N-trityl amino acids and lactonization.

Materials and Reagents

-

L-serine methyl ester hydrochloride

-

Triethylamine (Et₃N)

-

Triphenylchloromethane (Trityl chloride, TrCl)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Experimental Workflow

The synthesis can be visualized as a two-stage process: N-tritylation followed by saponification and lactonization.

Figure 1: General workflow for the synthesis of N-Trityl-L-serine lactone.

Detailed Procedure

Step 1: Synthesis of N-Trityl-L-serine Methyl Ester

-

To a suspension of L-serine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes to ensure complete deprotonation.

-

Add triphenylchloromethane (1.1 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Trityl-L-serine methyl ester. This product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Saponification and Lactonization to N-Trityl-L-serine Lactone

-

Dissolve the crude N-Trityl-L-serine methyl ester in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (1.1 equivalents) and stir at room temperature for 1-2 hours, or until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl to a pH of approximately 3-4.

-

The acidification will induce the intramolecular cyclization to form the β-lactone.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-Trityl-L-serine lactone.

Mechanism of Action and Applications in Drug Development

The utility of N-Trityl-L-serine lactone in drug development stems from the properties of both the trityl protecting group and the β-lactone ring.

The Role of the Trityl Protecting Group in Peptide Synthesis

The trityl group is a bulky and acid-labile protecting group for amines.[5] Its key features in the context of peptide synthesis are:

-

Steric Hindrance: The large size of the trityl group prevents unwanted side reactions at the N-terminus of the amino acid during peptide coupling steps.[3]

-

Mild Deprotection: The trityl group can be removed under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA) in DCM, which are orthogonal to the cleavage conditions for many common side-chain protecting groups and resin linkers.[5] This allows for selective deprotection and further elongation of the peptide chain.

-

Enhanced Solubility: The lipophilic nature of the trityl group can improve the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.[2]

The general cycle of solid-phase peptide synthesis (SPPS) utilizing an N-trityl protected amino acid is depicted below.

Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle using an N-trityl protected amino acid.

Synthetic Utility of the β-Lactone Moiety

The β-lactone ring is a strained four-membered ring, making it susceptible to nucleophilic attack. This reactivity can be exploited in various synthetic transformations:

-

Ring-Opening Reactions: The lactone can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate β-substituted serine derivatives. This allows for the introduction of diverse functional groups at the β-position of the serine backbone.

-

Precursor to Chiral Building Blocks: N-Trityl-L-serine lactone serves as a chiral precursor for the synthesis of other important molecules, including unnatural amino acids and pharmacologically active compounds.

Conclusion

N-Trityl-L-serine lactone is a valuable and versatile synthetic intermediate with a well-defined molecular weight and distinct physicochemical properties. Its strategic use of the trityl protecting group and the reactive β-lactone functionality makes it an indispensable tool for researchers in peptide synthesis and drug discovery. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- Shanghai Huicheng Biotech Inc. N-Trityl-L-serine lactone.

- LookChem. Cas 88109-07-3, tris(N-trityl-L-serine) trilactone.

- Chem-Impex. Trityl-L-serine lactone.

- University of Delaware. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace.

- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate.

- Santa Cruz Biotechnology. N-Trityl-L-serine lactone.

- Physical Chemistry Laboratory Server. N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis.

- Digital CSIC. “Solid-phase peptide synthesis using N -trityl-amino acids.

- Google Patents. Synthetic method of L-serine methyl ester hydrochloride.

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Evonik Industries. Evonik establishes new enzymatic process for serine.

- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Sigma-Aldrich. N-Trityl-L-serine methyl ester 99 4465-44-5.

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation [udspace.udel.edu]

discovery of N-Trityl-L-serine lactone

The Strategic Utility of N-Trityl-L-Serine -Lactone: Synthesis, Reactivity, and Applications[1]

Executive Summary: The Chiral Pool Engineer

In the landscape of asymmetric synthesis, the conversion of abundant chiral pool resources into high-value non-canonical amino acids is a fundamental challenge. N-Trityl-L-serine

First rigorously characterized and optimized by Vederas et al. (1987) , this strained 4-membered ring system acts as a "chiral glycerol equivalent," allowing researchers to replace the serine hydroxyl group with a vast array of nucleophiles (carbon, sulfur, nitrogen) while strictly preserving the stereochemistry at the

This guide details the synthesis, mechanistic logic, and application of this reagent, emphasizing why the bulky Trityl (Triphenylmethyl) protecting group is not merely a placeholder, but a steric shield essential for maintaining configurational stability.

The Discovery & Mechanistic Logic

The utility of serine

The "discovery" was the realization that cyclization into a

The Vederas Protocol (Mitsunobu Cyclization)

The synthesis relies on the Mitsunobu reaction, which dehydrates N-protected serine under neutral conditions.

Figure 1: The synthetic pathway transforming L-Serine into the reactive

Technical Protocol: Synthesis & Validation

Safety Warning:

Step-by-Step Synthesis

This protocol is adapted from the seminal work of Arnold and Vederas (J. Am. Chem. Soc.[1] 1987).[2]

-

N-Protection:

-

React L-Serine with Triphenylmethyl chloride (Trt-Cl) and Triethylamine (TEA) in chloroform/DMF.

-

Checkpoint: Ensure complete removal of unreacted Trt-Cl, as it complicates purification.[1]

-

-

Cyclization (The Critical Step):

-

Reagents: N-Trityl-L-Serine (1.0 eq), Triphenylphosphine (TPP, 1.1 eq), Diethyl azodicarboxylate (DEAD, 1.1 eq).[1]

-

Solvent: Anhydrous THF (must be dry to prevent hydrolysis).

-

Procedure:

-

Dissolve N-Trt-Ser and TPP in THF at -78°C under Argon.

-

Add DEAD dropwise. The low temperature prevents side reactions (e.g., aziridine formation or elimination).

-

Stir at -78°C for 30 mins, then allow to warm to ambient temperature over 2 hours.

-

-

Purification: Flash chromatography on silica gel. (Note: Silica can be slightly acidic; adding 1% Et3N to the eluent prevents ring opening during purification).

-

Self-Validating Analytical Markers

To ensure the integrity of the product, verify these specific signals:

| Method | Diagnostic Signal | Structural Confirmation |

| IR Spectroscopy | 1820 - 1830 cm⁻¹ | Strong Carbonyl (C=O) stretch specific to strained 4-membered lactone.[1] |

| ¹H NMR | Distinctive shift of | |

| ¹³C NMR | ~170 ppm | Carbonyl carbon. |

| TLC | High R_f | Significant shift from the polar starting material (acid) to the non-polar lactone. |

Reactivity Profile: The "Soft" Nucleophile Advantage

The power of N-Trityl-L-serine

-

Path A (Alkyl Cleavage): Attack at the

-carbon ( -

Path B (Acyl Cleavage): Attack at the carbonyl (

). Result: Ester/Amide formation (Serine derivatives).[1][2]

The Trityl group is essential here. Its steric bulk directs "soft" nucleophiles (like organocuprates) to the less hindered

Figure 2: Regioselectivity map.[1] Path A is the primary route for synthesizing non-canonical amino acids.

Why Trityl? (The Field-Proven Insight)

While N-Boc and N-Cbz derivatives exist, the N-Trityl group offers a unique advantage during the reaction with basic nucleophiles.[1]

-

Problem: Basic nucleophiles can abstract the

-proton of the amino acid, leading to racemization via an enolate intermediate. -

Solution: The Trityl group is extremely bulky and lacks an N-H proton (it is a tertiary amine protection). This steric shielding prevents base approach to the

-proton, preserving optical purity >99% ee.

Comparative Data: Nucleophile Efficiency

The following table summarizes the efficiency of ring-opening reactions using the Vederas protocol (Trityl-protected lactone) versus standard displacement methods.

| Nucleophile Class | Reagent Example | Reaction Site | Yield (%) | Optical Purity | Application |

| Organocuprates | 65-85% | >98% ee | Synthesis of hydrophobic amino acids (e.g., Homophenylalanine).[1] | ||

| Thiols | 85-95% | >99% ee | Cysteine derivatives, S-linked glycopeptides.[1] | ||

| Halides | 90% | >98% ee | |||

| Hard Bases | Carbonyl | 95% | >99% ee | Methyl esters of Serine (Path B). |

References

-

Arnold, L. D., Drover, J. C. G., & Vederas, J. C. (1987).[2] "Conversion of serine

-lactones to chiral -

Vederas, J. C. (1985). "Synthesis of amino acids via serine

-lactones." Natural Product Reports. -

Mitsunobu, O. (1981).[4] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

-

Santa Cruz Biotechnology. "N-Trityl-L-serine lactone Product Data." SCBT.com. [1]

Sources

- 1. peptide.com [peptide.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Utility and Reaction Mechanisms of N-Trityl-L-serine lactone

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Trityl-L-serine lactone (TSL) is a pivotal chiral building block in modern organic synthesis, prized for its unique combination of stability and reactivity. This guide elucidates the core chemical principles that define its "mechanism of action" not as a bioactive agent, but as a versatile synthetic intermediate. We will explore its structural features, particularly the role of the bulky N-trityl protecting group and the strained β-lactone ring, which together dictate its reactivity. The primary mechanistic pathway—nucleophilic ring-opening—will be examined in detail. A practical case study on the stereoselective synthesis of β-lactams, a critical scaffold in antibiotic chemistry, will demonstrate the tangible application of these principles. This document serves as a technical resource for researchers and professionals in drug development and chemical synthesis, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Strategic Importance of Chiral Synthons

In pharmaceutical and agrochemical development, the stereochemistry of a molecule is inextricably linked to its biological function. A vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[] Consequently, the ability to synthesize enantiomerically pure compounds is not a mere academic exercise but a critical necessity for developing safe and efficacious products.[][2]

This necessity has driven the demand for "chiral building blocks" or "synthons"—enantiopure molecules that serve as starting materials for more complex targets.[][2][3] By incorporating these pre-defined stereocenters, chemists can streamline complex syntheses, avoiding costly and often inefficient chiral separations or asymmetric reactions later in the sequence. N-Trityl-L-serine lactone, derived from the naturally occurring amino acid L-serine, is an exemplary member of this class of reagents.[4][5] Its utility stems from a stable, yet activatable, four-membered ring structure that can be strategically opened to yield a variety of chiral products.[6]

Physicochemical Properties and Synthesis

N-Trityl-L-serine lactone is a derivative of L-serine where the amino group is protected by a bulky trityl (triphenylmethyl) group, and the carboxyl and hydroxyl groups are cyclized to form a β-lactone.[4]

Key Structural Features:

-

N-Trityl Group: This large, sterically demanding group serves two primary functions. First, it provides robust protection for the nitrogen atom, preventing unwanted side reactions.[] Second, its bulk influences the stereochemical outcome of reactions at the lactone ring, directing incoming nucleophiles. The trityl group can be removed under mild acidic conditions.[8]

-

β-Lactone Ring: This four-membered cyclic ester is highly strained. This ring strain makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its reactivity.[9]

Typical Synthesis Route: A common and efficient method for preparing TSL involves the cyclization of N-trityl-L-serine. This is often achieved using reagents that facilitate intramolecular esterification (lactonization), such as by activating the carboxylic acid.

Core Mechanism of Action: Nucleophilic Acyl Substitution via Ring-Opening

The "mechanism of action" for TSL in a synthetic context is its predictable reaction with nucleophiles. The process is a nucleophilic acyl substitution that proceeds via the cleavage of the strained β-lactone ring.

Due to significant ring strain, the C-O bond in the lactone is weakened, and the carbonyl carbon is highly polarized, making it an excellent electrophile.[9] When a nucleophile (Nu⁻) is introduced, it preferentially attacks this carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, opening the ring and forming a new bond between the nucleophile and the carbonyl carbon.

This ring-opening can proceed via two main regioselective pathways, dictated by the nature of the nucleophile and reaction conditions:

-

Acyl-Oxygen Cleavage: The nucleophile attacks the carbonyl carbon (C=O). This is the most common pathway, resulting in the formation of an N-trityl-β-substituted-L-alanine derivative.

-

Alkyl-Oxygen Cleavage: The nucleophile attacks the β-carbon (the carbon attached to the ring oxygen). This pathway is less common but can be promoted by specific reagents and conditions, leading to serine amide derivatives.[10]

The inherent chirality of the L-serine starting material is conserved throughout this process, allowing for the stereospecific synthesis of a wide range of chiral amino acid derivatives.[6]

Caption: Nucleophilic attack on the strained β-lactone ring of TSL.

Application in Synthesis: Stereoselective Preparation of β-Lactams

A prominent application of TSL's reactivity is in the synthesis of β-lactams (2-azetidinones). The β-lactam ring is the core structural motif of some of the most important classes of antibiotics, including penicillins and cephalosporins.[11][12] The stereoselective synthesis of novel β-lactam derivatives remains a high-priority area in medicinal chemistry.[12][13]

The synthesis of a β-lactam from TSL typically involves its reaction with an imine in a [2+2] cycloaddition, known as the Staudinger synthesis. While TSL itself is not directly used in a classic Staudinger reaction, its derivatives or related serine-derived β-lactones serve as precursors. A more direct application involves using TSL to generate a chiral amino acid which is then cyclized.

However, a conceptually clear demonstration of its utility is the reaction of a serine-derived β-lactone with a suitable nucleophile to form an intermediate that can be subsequently cyclized into a different heterocyclic system, such as a β-lactam derivative.

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

This protocol provides a generalized, self-validating method for the ring-opening of TSL with a primary amine to generate an N-trityl-β-amino-L-alanine amide derivative.

Objective: To synthesize a chiral diamino acid derivative by reacting N-Trityl-L-serine lactone with benzylamine.

Materials:

-

N-Trityl-L-serine lactone (1.0 eq)

-

Benzylamine (1.1 eq)

-

Acetonitrile (anhydrous, sufficient for 0.1 M solution)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Trityl-L-serine lactone.

-

Dissolution: Dissolve the lactone in anhydrous acetonitrile.

-

Nucleophile Addition: Add benzylamine dropwise to the stirred solution at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using TLC. Spot the reaction mixture against the starting material. The disappearance of the TSL spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: Upon completion, quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes unreacted amine and any acidic/basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure product.

Caption: Experimental workflow for the synthesis of a chiral diamino acid derivative.

Data Analysis and Characterization

The identity and purity of the synthesized product must be confirmed through rigorous analytical techniques. The expected data provides a benchmark for validating the experimental outcome.

| Analysis Technique | Parameter | Expected Result for Product | Purpose |

| ¹H NMR | Chemical Shift (δ), Integration, Coupling Constants (J) | Appearance of new peaks corresponding to the benzyl group protons. Shift in the α- and β-proton signals of the serine backbone. | Confirms structural integrity and formation of new C-N bond. |

| ¹³C NMR | Chemical Shift (δ) | Appearance of new signals for the benzyl group carbons. A shift from a lactone carbonyl (~170 ppm) to an amide carbonyl (~172-175 ppm). | Confirms the carbon skeleton of the final product. |

| Mass Spectrometry (HRMS) | m/z | [M+H]⁺ or [M+Na]⁺ peak corresponding to the exact calculated mass of the product. | Confirms the molecular weight and elemental composition. |

| Optical Rotation | Specific Rotation [α] | A non-zero value, confirming the retention of chirality. | Verifies that the product is enantiomerically enriched. |

Conclusion and Future Directions

N-Trityl-L-serine lactone's mechanism of action is rooted in fundamental principles of organic chemistry: the steric influence of a protecting group and the inherent reactivity of a strained ring system. This combination makes it a powerful and reliable tool for introducing a chiral C3 unit in stereoselective synthesis. Its applications in creating non-canonical amino acids, peptide modifications, and heterocyclic scaffolds like β-lactams underscore its value in drug discovery and materials science.[4][14] Future research will likely focus on expanding the library of nucleophiles used in its ring-opening and developing novel catalytic systems to further enhance the efficiency and scope of these transformations.

References

-

Mendieta, J., et al. (2006). The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase. Proceedings of the National Academy of Sciences, 103(21), 7991-7996. Available from: [Link]

-

Dunlop, R. A., et al. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Journal of Alzheimer's Disease, 74(3), 939-952. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Journal of Applied Organometallic Chemistry, 3(1), 1-10. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

-

Smaardijk, J., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 26(11), 3324. Available from: [Link]

-

Al-Gharib, M. S., et al. (1984). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Journal of Organic Chemistry, 49(16), 3105-3107. Available from: [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH. Retrieved from [Link]

-

Arnold, L. D., et al. (1987). Conversion of serine .beta.-lactones to chiral .alpha.-amino acids by copper-containing organolithium and organomagnesium reagents. Journal of the American Chemical Society, 109(15), 4649-4659. Available from: [Link]

-

Al-Karagholy, H. G., et al. (2018). Novel and Recent Synthesis and Applications of β-Lactams. In Beta-Lactams: Novel Synthetic Pathways and Applications. IntechOpen. Available from: [Link]

-

DeMong, D. E., & Williams, R. M. (2001). Serine as chiral educt for the practical synthesis of enantiopure N-protected beta-hydroxyvaline. Tetrahedron Letters, 42(19), 3529-3532. Available from: [Link]

-

Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3296-3306. Available from: [Link]

-

Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2023). Molecules, 28(22), 7549. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

-

Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. Available from: [Link]

-

Schmadeke, J. (1996). Pursuit of a Chiral Amino Aldehyde Intermediate in the Synthesis of (+)-Obafluorin, a B-Lactone Antibiotic. Digital Commons @ IWU. Available from: [Link]

-

3A Senrise. (n.d.). Chiral Building Blocks. Retrieved from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2007). Current Organic Chemistry, 11(10), 893-900. Available from: [Link]

Sources

- 2. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Serine as chiral educt for the practical synthesis of enantiopure N-protected beta-hydroxyvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. β-Lactam synthesis [organic-chemistry.org]

- 14. Synthesis of Chiral Spin-Labeled Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of N-Trityl-L-serine lactone

Technical Guide: Spectroscopic Characterization of -Trityl-L-Serine Lactone

Molecular Identity & Significance

The molecule is an

| Property | Detail |

| IUPAC Name | (3S)-3-(tritylamino)oxetan-2-one |

| CAS Number | 88109-06-2 |

| Molecular Formula | |

| Molecular Weight | 329.40 g/mol |

| Chirality | L-isomer (3S configuration) |

| Core Pharmacophore |

Synthesis & Preparation Protocol

The synthesis of

Experimental Workflow

-

Precursor:

-Trityl-L-serine (prepared from L-serine and trityl chloride). -

Reagents: Triphenylphosphine (

) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). -

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (

) at -78°C to 0°C. -

Mechanism: Activation of the serine hydroxyl group by the

-DEAD betaine, followed by intramolecular nucleophilic attack by the carboxylate oxygen.

Caption: Mitsunobu cyclization pathway converting L-serine to the beta-lactone via hydroxyl activation.

Spectroscopic Data Analysis

The characterization of

A. Infrared Spectroscopy (FT-IR)

The most diagnostic feature of this molecule is the carbonyl stretching frequency. Unlike acyclic esters (

| Functional Group | Frequency ( | Assignment Note |

| C=O (Lactone) | 1820 – 1840 | Diagnostic Peak. High frequency due to ring strain (approx. 22.8 kcal/mol). |

| C-H (Aromatic) | 3030 – 3060 | Trityl group aromatic protons. |

| C-H (Aliphatic) | 2900 – 2950 | Oxetanone ring methylene protons. |

| C-N Stretch | 1150 – 1200 | Amine-to-ring bond. |

B. Nuclear Magnetic Resonance ( NMR)

The proton spectrum is characterized by the bulky aromatic trityl region and the distinct AMX/ABX system of the oxetanone ring protons.

Solvent:

| Proton ( | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Trityl-Ar | 7.20 – 7.55 | Multiplet | 15H | - | Overlapping phenyl protons of the |

| 4.20 – 4.50 | dd or m | 1H | The chiral center. Shielded relative to carbamates (e.g., N-Cbz) due to the trityl group's steric cone. | ||

| 4.00 – 4.20 | dd | 1H | Ring methylene. Diastereotopic due to the adjacent chiral center. | ||

| 3.80 – 4.00 | dd | 1H | Ring methylene. |

Note: The exact shifts of the ring protons are sensitive to concentration and solvent due to the shielding cone of the trityl group.

C. Carbon-13 NMR ( NMR)

The carbonyl carbon is the critical indicator of the lactone state.

| Carbon ( | Shift ( | Assignment |

| C=O (C-2) | 168.0 – 170.0 | |

| Trityl (Ipso) | 145.0 – 146.0 | Quaternary carbon of the trityl group. |

| Trityl (Ar) | 126.0 – 129.0 | Ortho, meta, and para carbons. |

| Trityl (C-N) | 70.0 – 72.0 | Central quaternary carbon of the trityl group. |

| 65.0 – 67.0 | Ring methylene carbon. | |

| 54.0 – 56.0 | Chiral center carbon. |

D. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the trityl cation.

-

Ionization Method: ESI (+) or FAB.

-

Molecular Ion

: 330.15 m/z. -

Base Peak: 243.1 m/z (Trityl cation,

). This peak is often the most abundant due to the facile cleavage of the Trityl-N bond. -

Fragment: 88 m/z (Loss of Trityl,

). Corresponds to the protonated serine lactone core.

Stability & Reactivity Profile

The

-

Hydrolysis: Rapidly hydrolyzes in aqueous acid/base to

-trityl-L-serine. -

Oligomerization: On prolonged standing or catalysis (e.g., by tin species), it trimerizes to form the Tris(

-trityl-L-serine) trilactone (Enterobactin scaffold). -

Nucleophilic Attack: Hard nucleophiles (alkoxides) attack the Carbonyl (C-2) (Acyl cleavage). Soft nucleophiles (thiolates, halides) attack the

-Carbon (C-4) (Alkyl cleavage), resulting in ring opening to

Caption: Divergent reactivity pathways of the serine beta-lactone scaffold.

References

-

Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure

-substituted -

Arnold, L. D., May, R. G., & Vederas, J. C. (1988). Synthesis of optically active

-amino acid - Marinec, P. S., & Fletcher, S. (2012). Synthesis of the Enterobactin Trilactone Using a Stannoxane Template. Organic Letters.

-

PubChem. (n.d.).[2] (3S)-3-(tritylamino)oxetan-2-one (Compound Summary). Link(Note: Use CAS 88109-06-2 for specific database queries).

N-Trityl-L-serine lactone purity analysis

Technical Guide: Purity Analysis of N-Trityl-L-Serine -Lactone

Executive Summary

N-Trityl-L-serine

However, this same reactivity presents a distinct analytical challenge: the molecule is inherently unstable. It is susceptible to rapid hydrolysis (ring-opening) in the presence of moisture, acids, or bases, and prone to polymerization. Standard peptide analysis protocols (often involving acidic mobile phases like 0.1% TFA) will actively degrade the sample during analysis, yielding false purity data.

This guide outlines a non-destructive analytical strategy focusing on three orthogonal pillars:

-

Normal-Phase HPLC (to separate the lactone from polar hydrolysis products without degradation).

-

Proton NMR (

H-NMR) (for definitive structural validation and molar ratio quantification). -

FT-IR Spectroscopy (as a rapid "fingerprint" check for ring integrity).

Part 1: Chemical Stability & Handling (The "Why")

Before initiating any analysis, the operator must understand the degradation pathways. The

-

Hydrolysis: In the presence of water and trace acid/base, the ring opens to form N-Trityl-L-serine (the free acid).

-

Methanolysis: If dissolved in methanol (common HPLC solvent), it may convert to the methyl ester .

-

Polymerization: Concentrated solutions can undergo intermolecular attack, forming oligomers.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation pathways that analysis must detect.

Figure 1: Primary degradation pathways of N-Trityl-L-serine lactone. Note that standard HPLC solvents (Water/Methanol) can trigger these reactions.

Part 2: Analytical Protocols

Method 1: Normal-Phase HPLC (Purity & Related Substances)

Objective: Quantify purity and separate the lactone from the more polar open-chain acid and non-polar trityl impurities. Rationale: Reverse-Phase (RP) HPLC typically uses aqueous mobile phases. Even at neutral pH, water can hydrolyze the lactone over the course of a run. Normal Phase (NP) uses non-aqueous, aprotic solvents (Hexane/Isopropanol), preserving the ring structure during separation.

Experimental Parameters

| Parameter | Specification | Note |

| Column | Silica (Type B), 5 µm, 4.6 x 250 mm | e.g., Zorbax SIL or Phenomenex Luna Silica(2) |

| Mobile Phase A | n-Hexane (HPLC Grade) | Non-polar base |

| Mobile Phase B | Isopropanol (IPA) or Ethyl Acetate | Polar modifier (Avoid Methanol/Ethanol) |

| Mode | Isocratic | Gradient can be used if trityl alcohol is present |

| Composition | 85:15 (Hexane:IPA) | Adjust based on retention time of Trityl Alcohol |

| Flow Rate | 1.0 mL/min | |

| Detection | UV @ 254 nm | Trityl group absorbs strongly here |

| Temperature | 25°C | Do not heat the column |

| Injection Vol | 10 µL | |

| Diluent | Dichloromethane (DCM) or Mobile Phase | Crucial: Sample must be dry.[1][2] |

Workflow

-

System Equilibration: Flush column with 85:15 Hexane:IPA for 30 mins.

-

Blank Run: Inject pure DCM to ensure no ghost peaks.

-

Sample Prep: Dissolve ~5 mg of sample in 1 mL of dry DCM. Analyze immediately.

-

Elution Order (Typical):

-

Trityl Alcohol (Impurity from synthesis) - Early eluting

-

N-Trityl-L-Serine Lactone (Target) - Mid eluting

-

N-Trityl-L-Serine (Free Acid) - Late eluting or retained (may need higher polarity wash to elute).

-

Method 2: H-NMR Spectroscopy (Structural Identity)

Objective: Confirm the integrity of the 4-membered ring and quantify residual solvents.

Rationale: The protons on the

Protocol

-

Solvent: Use

(Deuterated Chloroform). Avoid -

Concentration: ~10 mg in 0.6 mL solvent.

-

Acquisition: Standard proton parameters (16-32 scans).

Key Diagnostic Signals

| Proton | Chemical Shift ( | Multiplicity | Interpretation |

| Aromatic (Trityl) | 7.20 – 7.50 ppm | Multiplet | Integration reference (15H). |

| ~4.40 – 4.50 ppm | Multiplet | Distinctive for the lactone ring. Shifts upfield (~3.5 ppm) if ring opens. | |

| ~4.00 – 4.20 ppm | Multiplet (ABX) | These diastereotopic protons are characteristic of the rigid 4-membered ring. | |

| Trityl Alcohol | ~7.2 ppm (overlap) | - | Look for OH singlet if not exchanged, or check integration ratio of aromatics. |

Acceptance Criteria:

-

Integration of Aromatic (15H) to

-CH (1H) must be 15:1. -

Absence of broad signals at ~3.5-3.8 ppm (indicative of open-chain serine

).

Method 3: FT-IR Spectroscopy (Rapid ID)

Objective: Quick confirmation of the lactone carbonyl.

Rationale: The ring strain in the

-

-Lactone C=O[2] Stretch: 1820 – 1840 cm

-

Open Chain Acid/Ester C=O: 1700 – 1750 cm

Pass/Fail: If the dominant carbonyl peak is <1750 cm

Part 3: Analytical Workflow Diagram

This flowchart ensures the analyst makes the correct decisions based on sample stability.

Figure 2: Sequential decision matrix for N-Trityl-L-serine lactone analysis. The IR check serves as a rapid "Go/No-Go" gate before consuming expensive deuterated solvents.

Part 4: Common Impurities & Troubleshooting

| Impurity | Origin | Detection Strategy | Removal Strategy |

| Triphenylmethanol (Trityl Alcohol) | Hydrolysis of Trityl Chloride reagent. | HPLC (Early eluting), NMR. | Recrystallization (Hexane/EtOAc). |

| N-Trityl-L-Serine (Free Acid) | Hydrolysis of Lactone (Moisture). | HPLC (Late eluting), IR (1720 cm | Difficult to remove; prevent by storing under |

| Dichloromethane (DCM) | Recrystallization solvent. | NMR (Singlet @ 5.30 ppm). | High vacuum drying (careful not to heat >30°C). |

Critical Control Point: Never use protic solvents (Methanol, Water, Ethanol) for the sample diluent in HPLC, even if the mobile phase contains them (though NP is preferred). The induction time for solvolysis can be minutes, leading to ghost peaks in the chromatogram.

References

-

Vederas, J. C., et al. (1987). Synthesis of amino acid derivatives via beta-lactones.

-

Source:

-

-

Pommier, A., & Pons, J. M. (1993). The chemistry of beta-lactones. A comprehensive review covering the spectroscopic properties (IR/NMR) of the oxetan-2-one ring system.

-

Source:

-

-

Chem-Impex International.Product Specification: Trityl-L-Serine Lactone.

-

Source:

-

-

Santa Cruz Biotechnology.N-Trityl-L-serine lactone Product Data. Confirms CAS 88109-06-2 and storage conditions.

-

Source:

-

-

Sigma-Aldrich.NMR Chemical Shifts of Common Impurities.

-

Source:

-

The Strategic Utility of N-Trityl-L-serine Lactone in Advanced Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and intricate peptide chemistry, the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, stereochemically pure target molecules. Among these critical building blocks, N-Trityl-L-serine lactone has emerged as a versatile and valuable reagent. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the commercial availability, synthesis, purification, and strategic applications of N-Trityl-L-serine lactone. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging this unique compound in complex synthetic endeavors.

Commercial Availability and Sourcing

N-Trityl-L-serine lactone is commercially available from a range of specialized chemical suppliers. For researchers, the primary considerations for sourcing this reagent are purity, available quantities, and lead times. A summary of offerings from prominent vendors is provided below to facilitate procurement decisions. It is crucial for researchers to request and scrutinize the certificate of analysis for each batch to ensure it meets the stringent purity requirements for their specific application.

| Supplier | Catalog Number | Purity | Available Quantities |

| Chem-Impex | 16577 | ≥ 98% (HPLC) | Inquire |

| Santa Cruz Biotechnology | sc-263303 | Inquire | Inquire |

| Sigma-Aldrich | CHM0078393 | ≥ 98% | Inquire |

Synthesis of N-Trityl-L-serine Lactone: A Step-by-Step Protocol

The synthesis of N-Trityl-L-serine lactone is a multi-step process that begins with the protection of the amino group of L-serine, followed by the cyclization to form the lactone ring. The trityl (triphenylmethyl) group is a bulky protecting group that is introduced under basic conditions and can be removed under mild acidic conditions, making it orthogonal to many other protecting groups used in peptide synthesis.[1][2]

Step 1: N-Tritylation of L-serine Methyl Ester

The initial step involves the protection of the amino group of L-serine methyl ester. The ester form is used to prevent the carboxyl group from interfering with the tritylation reaction.

Figure 1: N-Tritylation of L-serine methyl ester.

Experimental Protocol:

-

To a solution of L-serine methyl ester hydrochloride (1 equivalent) in dry dimethylformamide (DMF), add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes to ensure complete neutralization.

-

Add trityl chloride (1.1 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Trityl-L-serine methyl ester.

Step 2: Saponification of the Methyl Ester

The methyl ester is then hydrolyzed to the free carboxylic acid.

Experimental Protocol:

-

Dissolve the crude N-Trityl-L-serine methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Trityl-L-serine.

Step 3: Intramolecular Cyclization via Mitsunobu Reaction

The final step is the intramolecular cyclization of N-Trityl-L-serine to form the lactone. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with inversion of stereochemistry at the hydroxyl-bearing carbon.[3][4]

Figure 2: Mitsunobu cyclization to form the lactone.

Experimental Protocol:

-

Dissolve N-Trityl-L-serine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography.

Purification and Characterization

Purification of N-Trityl-L-serine lactone is typically achieved by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the product from triphenylphosphine oxide and other byproducts of the Mitsunobu reaction.

Typical Column Chromatography Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: Gradient of 10% to 40% ethyl acetate in hexane.

-

Monitoring: TLC with visualization under UV light and/or staining with potassium permanganate.

Characterization Data:

The structure and purity of N-Trityl-L-serine lactone are confirmed by various analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the trityl group (multiplet, ~7.2-7.5 ppm), methine proton of the lactone ring (multiplet), and methylene protons of the lactone ring (multiplets). |

| ¹³C NMR | Carbonyl carbon of the lactone (~170 ppm), quaternary carbon of the trityl group, aromatic carbons of the trityl group, and aliphatic carbons of the lactone ring. |

| FTIR (cm⁻¹) | Carbonyl stretch of the β-lactone (~1820-1840 cm⁻¹), C-O stretching, and aromatic C-H stretching. |

| Mass Spec. | Expected molecular ion peak corresponding to C₂₂H₁₉NO₂ (m/z = 329.14). |

| Melting Point | 179-183 °C[5] |

Applications in Peptide Synthesis and Drug Development

N-Trityl-L-serine lactone is a valuable building block in the synthesis of complex peptides and other biologically active molecules. The trityl group provides steric hindrance, which can be advantageous in directing reactions and preventing undesirable side reactions.[6]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, N-Trityl protected amino acids can be used in a similar manner to Fmoc-protected amino acids. The trityl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by mild acid (e.g., dilute trifluoroacetic acid in dichloromethane), allowing for an orthogonal protection strategy.[7][8]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. L-Serine(56-45-1) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. digital.csic.es [digital.csic.es]

- 8. researchgate.net [researchgate.net]

A Strategic Synthesis Platform: Unlocking the Research Potential of N-Trityl-L-serine Lactone

A Technical Guide for Advanced Chemical Research and Development

Foreword: Beyond a Protecting Group

In the landscape of synthetic chemistry, certain molecules transcend their initial purpose, evolving into versatile platforms for innovation. N-Trityl-L-serine lactone is one such compound. Initially conceived as a protected derivative for peptide synthesis, its unique combination of a rigid, strained β-lactone ring and a bulky, acid-labile trityl group offers a wealth of strategic advantages. This guide moves beyond the established applications to illuminate the untapped research potential of this potent chiral building block. For the discerning researcher, N-Trityl-L-serine lactone is not merely an intermediate but a gateway to novel therapeutics, advanced biomaterials, and innovative catalytic systems.

Foundational Principles: Synthesis and Physicochemical Characteristics

A mastery of any chemical tool begins with a deep understanding of its fundamental properties and preparation. N-Trityl-L-serine lactone's utility is intrinsically linked to its structure and reactivity.

Core Molecular Attributes

The strategic value of N-Trityl-L-serine lactone stems from the interplay of its key structural features:

-

The β-Lactone Core: This four-membered ring is conformationally constrained and possesses significant ring strain (approximately 20-25 kcal/mol)[1]. This inherent strain makes the lactone carbonyl highly electrophilic and susceptible to nucleophilic attack, serving as the engine for a variety of ring-opening reactions.

-

The Trityl Group: The triphenylmethyl (Trityl) group provides robust steric protection for the nitrogen atom.[2][3][4] Its bulkiness influences the stereochemical outcome of reactions at adjacent centers. Crucially, it is highly acid-labile, allowing for deprotection under very mild conditions that leave most other protecting groups, including esters and Boc groups, intact.[5]

-

Inherent Chirality: Derived from the natural amino acid L-serine, the molecule possesses a defined stereocenter, making it an invaluable precursor for asymmetric synthesis.[6][][8]

| Property | Data |

| CAS Number | 88109-06-2[9] |

| Molecular Formula | C₂₂H₁₉NO₂ |

| Molecular Weight | 329.4 g/mol [9] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 179-183 °C[9] |

| Key Applications | Peptide synthesis[2][4], Chiral building block[] |

Strategic Synthesis: The Mitsunobu Cyclization

The reliable synthesis of N-Trityl-L-serine lactone is paramount for its application. While several methods exist, the intramolecular Mitsunobu reaction of N-Trityl-L-serine stands out for its efficiency and mild conditions.

Experimental Protocol: Mitsunobu Reaction for N-Trityl-L-serine Lactone Synthesis

-

System Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N-Trityl-L-serine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M). The flask is cooled to 0 °C in an ice bath.

-

Reagent Solubilization: In a separate flask, triphenylphosphine (PPh₃, 1.5 eq) is dissolved in anhydrous THF.

-

Sequential Addition: The PPh₃ solution is added dropwise to the stirring N-Trityl-L-serine solution. Following this, diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: The reaction is allowed to warm slowly to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Workup and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-